molecular formula C8H9Cl2N5 B1458356 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine CAS No. 352457-35-3

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine

Cat. No.: B1458356
CAS No.: 352457-35-3
M. Wt: 246.09 g/mol
InChI Key: FRCNQZFYEPYVDZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C8H9Cl2N5 and its molecular weight is 246.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Biological Activity

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is explored for its role in treating hypertension, acting as an I1 imidazoline receptor agonist. Studies have delved into its molecular structure using experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT. The molecular stability, charge localization, and electronic properties of the compound were examined, indicating potential anti-hypertensive activity (Aayisha et al., 2019).

Synthesis and Characterization

The compound has been the subject of research focusing on its synthesis and characterization. Efforts include developing new routes to derivatives and investigating the structural properties. These studies contribute to a deeper understanding of the compound's chemical nature and potential applications in various fields, such as antibacterial agents (Etemadi et al., 2016).

Synthesis of Derivatives

Research has also explored the synthesis of novel derivatives of this compound. These derivatives are created through various chemical processes and have potential applications in different therapeutic areas. The synthesis techniques and the resultant compounds' properties have been a significant focus of study (Bakavoli et al., 2006).

Potential Pharmaceutical Applications

Investigations into the compound's pharmaceutical applications have been conducted, examining its role as an intermediate in the synthesis of drugs like antihypertensive agents. This research is crucial for the development of new medications and understanding the compound's role in various biological processes (Lei-ming, 2012).

Antimicrobial and Antifungal Activity

Studies have also evaluated the antimicrobial and antifungal activities of derivatives of this compound. These investigations are vital for discovering new compounds with potential therapeutic applications, especially in the context of increasing resistance to existing antimicrobial agents (El-Essawy et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine, also known as 6-Chloromoxonidine, is the imidazoline receptor subtype 1 (I1) found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . This receptor subtype plays a crucial role in the regulation of blood pressure .

Mode of Action

6-Chloromoxonidine interacts with its primary target, the imidazoline receptor subtype 1 (I1), by acting as a selective agonist . Stimulation of these central receptors is associated with a reduction in sympathoadrenal activity, leading to a subsequent decrease in blood pressure .

Biochemical Pathways

The interaction of 6-Chloromoxonidine with the imidazoline receptor subtype 1 (I1) affects the central nervous system’s regulation of blood pressure . This interaction suppresses sympathoadrenal activity, leading to a decrease in adrenaline, noradrenaline, and renin levels . The downstream effects of this interaction include a reduction in blood pressure and potential improvements in insulin resistance syndrome .

Pharmacokinetics

It is known that the adme properties of a drug molecule significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 6-Chloromoxonidine’s action primarily involve a decrease in blood pressure due to the suppression of sympathoadrenal activity . Additionally, 6-Chloromoxonidine has been suggested to present blood pressure-independent beneficial effects on insulin resistance syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloromoxonidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy

Properties

IUPAC Name

4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5/c1-4-13-6(9)5(7(10)14-4)15-8-11-2-3-12-8/h2-3H2,1H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCNQZFYEPYVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.